Diflorfenicol Desdicloro

Descripción general

Descripción

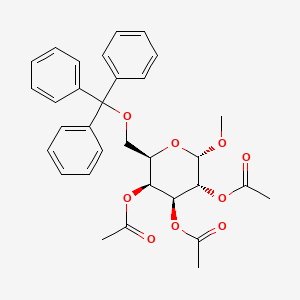

Dideschloro Florfenicol is a derivative of Florfenicol, a synthetic antibiotic belonging to the amphenicol class. It is characterized by the absence of chlorine atoms in its structure, which differentiates it from its parent compound. The molecular formula of Dideschloro Florfenicol is C12H16FNO4S, and it is primarily used in veterinary medicine due to its broad-spectrum antibacterial properties .

Aplicaciones Científicas De Investigación

Dideschloro Florfenicol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Dideschloro Florfenicol (DDFF) is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture . The primary targets of Florfenicol, and by extension DDFF, are bacterial and mitochondrial protein synthesis . It inhibits the expression of mitochondrial DNA-encoded proteins that are integral parts of four mitochondrial respiratory chain complexes .

Mode of Action

DDFF disrupts the protein synthesis of bacteria and mitochondria, leading to antibacterial and toxic effects . The mode of action involves the inhibition of peptidyl transferase in both prokaryotic organisms and mitochondria, leading to mitochondrial protein synthesis inhibition and mitochondrial dysfunction .

Biochemical Pathways

DDFF affects several biochemical pathways. It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency . This leads to the inhibition of proliferation and differentiation in DDFF-treated cells .

Pharmacokinetics

Studies on florfenicol-loaded niosomes (flns), a nano-sized pharmaceutical formulation, have shown that flns exhibited a substantially higher maximum plasma concentration (cmax) of florfenicol compared to free florfenicol . Furthermore, FLNs showed significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability .

Action Environment

The action of DDFF can be influenced by environmental factors. For instance, the defluorination of Florfenicol, which is essential to eliminate its antibiotic resistance and detrimental effects, can be achieved by sulfidated nanoscale zerovalent iron (S-nZVI) . This process involves four dechlorination-promoted defluorination pathways of Florfenicol, depending on the presence of S-nZVI .

Análisis Bioquímico

Biochemical Properties

Dideschloro Florfenicol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to have an impact on the immunity and antioxidant activity in aquatic creatures

Cellular Effects

Its parent compound, Florfenicol, has been shown to significantly diminish proliferation viability and obstruct the directed differentiation of P19 stem cells . It is plausible that Dideschloro Florfenicol may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on Florfenicol have shown that it functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . It is possible that Dideschloro Florfenicol exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Florfenicol is known to have low side effects and strong bactericidal effect, and a significant portion of it is not absorbed by the animal body and accumulates in the aquatic environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dideschloro Florfenicol involves the dechlorination of Florfenicol. This process can be achieved through various methods, including the use of sulfidated nanoscale zerovalent iron (S-nZVI) which facilitates the removal of chlorine atoms . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iodine, cupric chloride dehydrate, or titanium tetrachloride, and solvents like methanol, ethanol, and water .

Industrial Production Methods: Industrial production of Dideschloro Florfenicol follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles where the reactants are mixed and heated to facilitate the dechlorination reaction. The product is then purified through filtration and recrystallization to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Dideschloro Florfenicol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the structure of Dideschloro Florfenicol, potentially enhancing its antibacterial properties.

Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Dideschloro Florfenicol, each with potentially different antibacterial properties .

Comparación Con Compuestos Similares

Florfenicol: The parent compound, which contains chlorine atoms and has a broader spectrum of activity.

Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action but different chemical structure.

Chloramphenicol: A well-known amphenicol antibiotic with a similar mode of action but associated with more severe side effects.

Uniqueness: Dideschloro Florfenicol is unique due to its lack of chlorine atoms, which may reduce the potential for certain side effects and environmental impacts. Its dechlorinated structure also makes it a valuable compound for studying the mechanisms of dechlorination and defluorination in environmental chemistry .

Propiedades

IUPAC Name |

N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWQTDMSXSQXOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121761 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138872-76-1 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)